4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one
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Overview
Description
4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one is an organic compound with the molecular formula C₁₃H₂₂O₂ and a molecular weight of 210.31 g/mol . This compound is characterized by a cyclohexanone core substituted with a tert-butyl group and an ethoxymethylidene group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one typically involves the reaction of cyclohexanone with tert-butyl bromide and ethyl formate under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ethoxymethylidene group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one is utilized in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, alter cellular signaling pathways, and interact with various biomolecules. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanone: Similar structure but lacks the ethoxymethylidene group.
2-Ethoxymethylidenecyclohexanone: Similar structure but lacks the tert-butyl group.
Cyclohexanone: The parent compound without any substituents.
Uniqueness
4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one is unique due to the presence of both the tert-butyl and ethoxymethylidene groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C13H22O2 |
---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(2Z)-4-tert-butyl-2-(ethoxymethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-5-15-9-10-8-11(13(2,3)4)6-7-12(10)14/h9,11H,5-8H2,1-4H3/b10-9- |
InChI Key |
CIBCWQKMEUFPAA-KTKRTIGZSA-N |
Isomeric SMILES |
CCO/C=C\1/CC(CCC1=O)C(C)(C)C |
Canonical SMILES |
CCOC=C1CC(CCC1=O)C(C)(C)C |
Origin of Product |
United States |
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